4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl chloride
Description
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl chloride is a biphenyl derivative featuring a trifluoromethyl (-CF₃) group at the 4'-position and a reactive carbonyl chloride (-COCl) moiety at the 2-position. This compound is structurally significant due to its electron-withdrawing trifluoromethyl group, which enhances electrophilicity at the carbonyl center, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications .
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O/c15-13(19)12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(16,17)18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDVBQMLLPCXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Trifluoromethyl)-[1,1’-biphenyl]-2-carbonyl chloride typically involves the introduction of a trifluoromethyl group into a biphenyl structure followed by the addition of a carbonyl chloride group. One common method is the reaction of 4’-(Trifluoromethyl)-[1,1’-biphenyl] with thionyl chloride (SOCl₂) under reflux conditions to introduce the carbonyl chloride group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-(Trifluoromethyl)-[1,1’-biphenyl]-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-(Trifluoromethyl)-[1,1’-biphenyl]-2-carbonyl chloride involves its interaction with various molecular targets. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its ability to interact with specific enzymes or receptors. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, stability, and applications of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl chloride can be contextualized through comparisons with the following analogs:
Substituent Effects on Reactivity
Key Observations :
- Electron-Withdrawing Groups : The -CF₃ group in the target compound enhances electrophilicity at the carbonyl carbon compared to methyl (-CH₃) or chloro (-Cl) substituents. This increases its reactivity in nucleophilic acyl substitution reactions, such as amide or ester formation .
- Stability : Trifluoromethyl-substituted compounds are generally more hydrolytically stable than their aldehyde counterparts (e.g., ) but less stable than carboxylic acids (e.g., ) due to the lability of the -COCl group.
- Synthetic Utility : Unlike carboxylic acids (e.g., ), carbonyl chlorides are preferred for stepwise derivatization in drug discovery, enabling efficient coupling with amines or alcohols .
Commercial and Industrial Relevance
- Cost and Availability : The base compound [1,1'-biphenyl]-2-carbonyl chloride (CAS 14002-52-9) is commercially available at ~€378/g , but trifluoromethyl derivatives are likely more expensive due to complex fluorination steps.
- Applications : Trifluoromethyl groups are prized in agrochemicals (e.g., mentions trifluoro-containing pesticides) and pharmaceuticals for improving metabolic stability and bioavailability .
Biological Activity
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl chloride is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups is known to enhance the pharmacological properties of compounds, influencing their interactions with biological targets.
Chemical Structure and Properties
The compound features a biphenyl structure with a carbonyl chloride functional group and a trifluoromethyl substituent. The presence of fluorine atoms typically increases lipophilicity and metabolic stability, which can contribute to improved bioactivity.
Antimicrobial Activity
Fluorinated compounds often exhibit significant antimicrobial properties. Research indicates that similar compounds with trifluoromethyl groups show activity against various bacterial strains. For instance, studies have demonstrated that derivatives of biphenyl compounds can be effective against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .
Cytotoxicity and Cancer Research
The cytotoxic effects of fluorinated biphenyls are noteworthy in cancer research. Compounds with similar structures have been shown to inhibit the growth of cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For example, a study found that certain trifluoromethyl-substituted biphenyls exhibited IC50 values in the low micromolar range against these cell lines, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4'-(Trifluoromethyl)-biphenyl derivative | MCF-7 | 2.5 | Apoptosis induction |
| 4'-(Trifluoromethyl)-biphenyl derivative | HepG2 | 3.0 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of fluorinated biphenyls. Research has shown that modifications in the biphenyl structure can significantly affect potency and selectivity. For instance, increasing the length of alkyl chains or introducing additional electronegative substituents can enhance binding affinity to target proteins involved in cancer proliferation pathways .
Case Study 1: Anticancer Activity
In a recent study, a series of trifluoromethyl-substituted biphenyls were synthesized and evaluated for their anticancer properties. The lead compound demonstrated significant growth inhibition in MCF-7 cells with an IC50 value of 1.8 µM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent for breast cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of related biphenyl compounds against common pathogens such as E. coli and S. aureus. The results showed that certain derivatives displayed minimum inhibitory concentrations (MIC) below 10 µg/mL, suggesting strong antibacterial activity. The mode of action was attributed to membrane disruption and inhibition of protein synthesis .
Q & A
Q. What are the standard synthetic routes for preparing 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl chloride?
The compound is typically synthesized via chlorination of the corresponding carboxylic acid, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid, using reagents like oxalyl chloride (COCl)₂ or thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux. Catalytic dimethylformamide (DMF) may be added to accelerate the reaction. Post-synthesis purification is achieved via flash column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the acyl chloride .
Q. How is the compound characterized to confirm its structural integrity?
Key characterization methods include:
- ¹H/¹³C/¹⁹F NMR : To confirm substituent positions and trifluoromethyl group integrity (¹⁹F NMR δ ≈ -60 to -65 ppm for CF₃) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ or [M-Cl]+) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : A strong C=O stretch (~1770 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) confirm the acyl chloride moiety .
Q. What are the primary reactivity patterns of this acyl chloride in organic synthesis?
The compound acts as an electrophilic acylating agent. Common reactions include:
- Amide Formation : Reacting with amines (e.g., anilines, aliphatic amines) in DCM with a base (e.g., triethylamine) to form biphenyl carboxamides .
- Esterification : Reaction with alcohols (e.g., methanol, benzyl alcohol) under mild conditions to yield esters .
- Nucleophilic Aromatic Substitution (NAS) : The electron-withdrawing trifluoromethyl group activates the biphenyl ring for substitutions at specific positions .
Advanced Research Questions
Q. How do computational methods like DFT enhance the understanding of this compound’s electronic properties?
Density Functional Theory (DFT) calculations reveal the electron-deficient nature of the biphenyl backbone due to the trifluoromethyl group. Key findings include:
- Charge Distribution : The carbonyl carbon exhibits significant positive charge density (+0.45 e), favoring nucleophilic attack .
- HOMO-LUMO Gaps : Reduced energy gaps (~4.5 eV) suggest enhanced reactivity in cross-coupling reactions .
- Steric Effects : The ortho-substituted carbonyl chloride induces torsional strain (~15° dihedral angle), impacting reaction kinetics .
Q. What strategies optimize regioselectivity in Pd-catalyzed cross-coupling reactions involving this compound?
Regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings is controlled by:
- Ligand Design : Bulky ligands (e.g., SPhos) favor coupling at the less hindered para position of the biphenyl ring .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields in couplings with electron-rich aryl boronic acids .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
Q. How does the trifluoromethyl group influence biological activity in derived compounds?
In medicinal chemistry applications, the CF₃ group:
- Enhances Metabolic Stability : Reduces oxidative metabolism in hepatic microsomes (t₁/₂ increases by ~3× compared to non-fluorinated analogs) .
- Improves Binding Affinity : In receptor-ligand studies, CF₃ contributes to hydrophobic interactions (ΔG binding ≈ -8.2 kcal/mol) .
- Modulates Solubility : LogP increases by ~1.5 units compared to methyl or hydrogen analogs, impacting pharmacokinetics .
Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
Common challenges include:
- Detection of Hydrolyzed Byproducts : LC-MS with reverse-phase C18 columns identifies trace carboxylic acid impurities (LOD ≈ 0.1%) .
- Fluorine-Specific Detection : ¹⁹F NMR or GC-MS with electron capture detectors (ECD) improves sensitivity for fluorinated degradants .
- Residual Solvent Analysis : Headspace GC-MS monitors residual DCM or THF (USP limits: <600 ppm) .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
